AZ PFKFB3 67

描述

AZ PFKFB3 67 is a potent and selective inhibitor of the metabolic kinase phosphofructokinase-2/fructose-2,6-bisphosphatase 3 (PFKFB3). This compound has been studied extensively for its role in inhibiting angiogenesis, the process of new blood vessel formation, independently of glycolysis inhibition . PFKFB3 is a key regulatory enzyme in the glycolytic pathway, making it a significant target for therapeutic interventions in various diseases, including cancer .

准备方法

合成路线和反应条件

AZ PFKFB3 67 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。该化合物通常通过一系列有机反应合成,包括亲核取代、缩合和环化反应。 具体的反应条件,例如温度、溶剂和催化剂,经过优化以实现高产率和纯度 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和设备,以确保一致的质量和可扩展性。 该化合物使用重结晶和色谱等技术进行纯化,以达到所需规格 .

化学反应分析

反应类型

AZ PFKFB3 67 会发生各种化学反应,包括:

氧化: 在特定条件下,该化合物可以被氧化形成氧化衍生物。

还原: 还原反应可以用来修饰化合物内的官能团。

常用试剂和条件

这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)以及各种亲核试剂和亲电试剂。 反应通常在受控条件下进行,例如特定的温度和 pH 值,以确保达到预期结果 .

形成的主要产物

这些反应形成的主要产物取决于使用的特定试剂和条件。 例如,氧化反应可能会产生氧化衍生物,而取代反应可能会导致 this compound 的修饰类似物 .

科学研究应用

Applications in Angiogenesis Inhibition

-

Angiogenesis Disruption :

- AZ67 has been shown to significantly inhibit angiogenesis in vitro and in vivo. In a study using the Matrigel plug assay, treatment with AZ67 resulted in a marked reduction of new blood vessel formation in mouse models . This effect occurred without impacting endothelial cell proliferation or migration, suggesting a novel mechanism for angiogenesis inhibition that does not rely on traditional metabolic pathways.

- Potential Cancer Therapeutic :

Neuroprotective Effects

AZ PFKFB3 67 has also been investigated for its neuroprotective properties:

- Protection Against Excitotoxicity :

- Therapeutic Potential in Stroke :

Table: Summary of Research Findings on this compound

Case Studies

- Inhibition of Choroidal Neovascularization :

- Neuroprotection in CLN7 Disease :

作用机制

AZ PFKFB3 67 通过抑制 PFKFB3 的活性来发挥作用,PFKFB3 是糖酵解途径中的关键酶。这种抑制会破坏果糖 2,6-二磷酸的产生,果糖 2,6-二磷酸是糖酵解的重要调节剂。通过靶向 PFKFB3,this compound 有效地降低了糖酵解通量并抑制了血管生成。 该化合物与 PFKFB3 的结合亲和力很高,这一点已通过等温滴定量热法证实 .

相似化合物的比较

类似化合物

3PO: 另一个 PFKFB3 抑制剂,但它与 PFKFB3 的结合效率不如 AZ PFKFB3 67.

KAN0438757: 一种 PFKFB3 抑制剂,可诱导放射敏感性并抑制同源重组.

独特性

This compound 的独特之处在于它能够在不抑制糖酵解的情况下抑制血管生成。 这种独特的机制使其区别于其他 PFKFB3 抑制剂,使其成为研究血管生成和开发新的治疗策略的宝贵工具 .

生物活性

AZ PFKFB3 67 is a potent and selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which plays a critical role in regulating glycolysis and cellular metabolism. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, particularly those associated with metabolic dysregulation and neuroprotection.

PFKFB3 is responsible for the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK1), which is a key regulatory enzyme in glycolysis. By inhibiting PFKFB3, this compound effectively reduces the levels of F2,6BP, thereby decreasing glycolytic flux. This mechanism has implications in conditions such as cancer, ischemia, and neurodegenerative diseases.

Inhibition Potency

This compound exhibits varying inhibition potency across different isoforms:

Neuroprotection

A significant body of research highlights the neuroprotective effects of this compound. In a study focused on cerebral ischemia-reperfusion injury in mice, this compound was shown to prevent NADPH oxidation and redox stress, which are critical contributors to neuronal apoptosis. The compound significantly alleviated motor discoordination and brain infarct injury in an ischemia/reperfusion model. The effective concentration for neuroprotection was determined to be as low as 10 nM, demonstrating its potency in protecting neurons from excitotoxic stimuli such as glutamate .

Anti-Angiogenic Properties

This compound has also been investigated for its anti-angiogenic properties. In models of choroidal neovascularization (CNV), the compound inhibited the activation of hypoxia-inducible factors (HIF-1α/HIF-2α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are pivotal in promoting angiogenesis. The compound was found to significantly reduce angiogenic responses even at low doses .

Research Findings Summary Table

| Study Focus | Findings | Effective Concentration |

|---|---|---|

| Cerebral Ischemia | Prevented NADPH oxidation and reduced neuronal apoptosis; improved motor coordination | 10 nM |

| Choroidal Neovascularization | Inhibited HIF-1α/HIF-2α and NF-κB signaling; reduced angiogenesis | Low doses effective |

| Glycolysis Regulation | Decreased F2,6BP levels; inhibited glycolytic activation in neurons | 10 nM |

属性

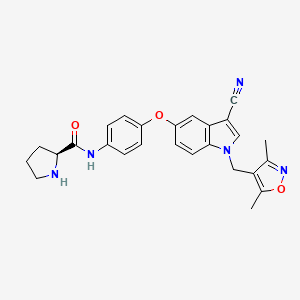

IUPAC Name |

(2S)-N-[4-[3-cyano-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O3/c1-16-23(17(2)34-30-16)15-31-14-18(13-27)22-12-21(9-10-25(22)31)33-20-7-5-19(6-8-20)29-26(32)24-4-3-11-28-24/h5-10,12,14,24,28H,3-4,11,15H2,1-2H3,(H,29,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIKFKQBWGMLCA-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C5CCCN5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。